molecular formula C9H12FNO B1406164 [(3-Fluoro-5-methoxyphenyl)methyl](methyl)amine CAS No. 1515618-73-1

[(3-Fluoro-5-methoxyphenyl)methyl](methyl)amine

Cat. No.: B1406164
CAS No.: 1515618-73-1
M. Wt: 169.2 g/mol
InChI Key: POJXKCXECYLTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-5-methoxyphenyl)methylamine is an organic compound that features a fluorine atom and a methoxy group attached to a benzene ring, with a methylamine group linked to the benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methoxyphenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-5-methoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3-fluoro-5-methoxybenzaldehyde with methylamine.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for (3-Fluoro-5-methoxyphenyl)methylamine would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methoxyphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives .

Scientific Research Applications

(3-Fluoro-5-methoxyphenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of neurotransmitter receptors or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-5-methoxyphenyl)methylamine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the methylamine moiety provides a distinct profile that can be exploited in various applications .

Properties

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJXKCXECYLTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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